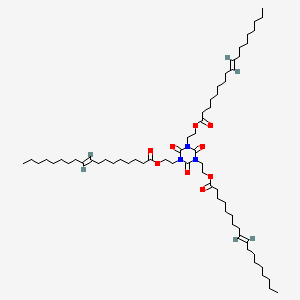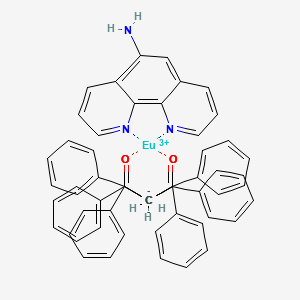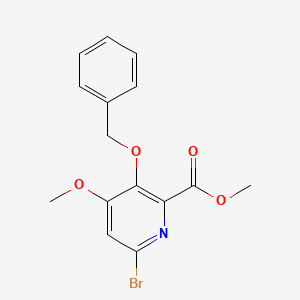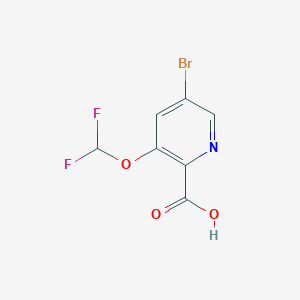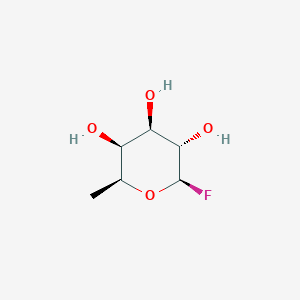
Ethyl4-(tert-butyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(tert-butyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to the 4-position of a nicotinic acid ring, with a tert-butyl group at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-butyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of nicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form tert-butyl nicotinate. This intermediate is then reacted with ethyl alcohol under acidic conditions to yield Ethyl 4-(tert-butyl)nicotinate .
Industrial Production Methods: Industrial production of Ethyl 4-(tert-butyl)nicotinate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(tert-butyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The nicotinate ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted nicotinates with various functional groups.
Applications De Recherche Scientifique
Ethyl 4-(tert-butyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethyl 4-(tert-butyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 4-(tert-butyl)nicotinate can be compared with other nicotinate derivatives, such as:
Methyl nicotinate: Similar structure but with a methyl ester group.
Isopropyl nicotinate: Contains an isopropyl ester group.
tert-Butyl nicotinate: Lacks the ethyl ester group but has a tert-butyl group.
Uniqueness: Ethyl 4-(tert-butyl)nicotinate is unique due to the combination of the ethyl ester and tert-butyl groups, which confer specific chemical and physical properties.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 4-tert-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)9-8-13-7-6-10(9)12(2,3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
XIOKOQFKUUKKCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
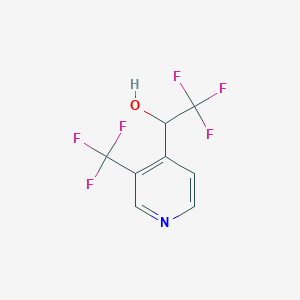

![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
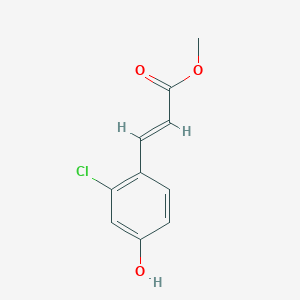


![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
